molecular formula C13H11ClN2O2 B2921416 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid CAS No. 1374969-90-0

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid

Cat. No.: B2921416
CAS No.: 1374969-90-0
M. Wt: 262.69
InChI Key: NZJWOZIMIXCWEC-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a methylanilino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319) .
  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin or eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 2-chloropyridine, is nitrated to form 6-chloro-2-nitropyridine.

    Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.

    Coupling Reaction: The 6-chloro-2-aminopyridine undergoes a coupling reaction with 3-methylaniline to form 6-chloro-2-(3-methylanilino)pyridine.

    Carboxylation: Finally, the compound is carboxylated at the 3rd position to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with an imidazo ring instead of an anilino group.

    6-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methylanilino group.

Uniqueness

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is unique due to the presence of both a chloro and a methylanilino group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWOZIMIXCWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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